N,N',N''-Tritosyldiethylenetriamine disodium salt N,N',N''-Tritosyldiethylenetriamine disodium salt N,N′,N′′-Tritosyldiethylenetriamine is a tosyl derivative and its complexation with Ag(I) and Cu(II) is reported.

Brand Name: Vulcanchem
CAS No.: 52601-80-6
VCID: VC3791867
InChI: InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]
Molecular Formula: C25H29N3Na2O6S3
Molecular Weight: 609.7 g/mol

N,N',N''-Tritosyldiethylenetriamine disodium salt

CAS No.: 52601-80-6

Cat. No.: VC3791867

Molecular Formula: C25H29N3Na2O6S3

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

N,N',N''-Tritosyldiethylenetriamine disodium salt - 52601-80-6

Specification

CAS No. 52601-80-6
Molecular Formula C25H29N3Na2O6S3
Molecular Weight 609.7 g/mol
IUPAC Name disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide
Standard InChI InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1
Standard InChI Key HWXFIPYUNYRUJA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a diethylenetriamine backbone where all three amine groups are substituted with tosyl (p-toluenesulfonyl) groups. The disodium salt form arises from the deprotonation of two sulfonamide nitrogen atoms, enhancing solubility in polar solvents. The IUPAC name is disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide .

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight609.69 g/mol
Melting Point275°C (decomposition)
Boiling Point736.9°C at 760 mmHg (predicted)
Density1.325 g/cm³ (predicted)
SolubilityPolar solvents (DMF, DMSO)

The compound exhibits stability at room temperature but decomposes upon exposure to strong acids or bases . Its infrared (IR) spectrum shows characteristic sulfonyl (S=O) stretches at 1154 cm⁻¹ and aromatic C-H bends at 815 cm⁻¹ .

Synthesis and Manufacturing

Conventional Synthesis Routes

N,N',N''-Tritosyldiethylenetriamine disodium salt is synthesized via sequential tosylation of diethylenetriamine. The process involves:

  • Tosylation: Reaction of diethylenetriamine with excess p-toluenesulfonyl chloride in alkaline conditions.

  • Deprotonation: Treatment with sodium hydroxide to form the disodium salt .

A high-yield alternative employs 1,2-bis(tosyloxy)ethane and cesium carbonate in dimethylformamide (DMF), achieving cyclization efficiencies >90% .

Industrial-Scale Production

Manufacturers like Sigma-Aldrich and TCI America optimize purity (≥97%) via recrystallization from acetone-water mixtures . The absence of HPLC purification in modern protocols reduces costs, enabling multi-gram synthesis .

Applications in Coordination Chemistry and Radiopharmaceuticals

Macrocyclic Ligand Synthesis

The compound is pivotal in preparing 1,4,7-triazacyclononane (TACN) derivatives. Reaction with 1,2-dibromoethane or 1,2-bis(tosyloxy)ethane yields tritosylated TACN, a precursor for metal-chelating agents . These ligands exhibit high affinity for borderline Lewis acids like Cu(II) and Ag(I), with stability constants (logK\log K) exceeding 15 .

Radiopharmaceutical Development

Recent studies highlight its role in synthesizing NODIA-Me, a bifunctional chelator for 68Ga^{68}\text{Ga} and 64Cu^{64}\text{Cu} isotopes used in positron emission tomography (PET) . Key advancements include:

  • Improved Yield: Two-step synthesis routes increased yields from 20% to 50–70% .

  • In Vivo Stability: 68Ga^{68}\text{Ga}-NODIA-Me conjugates demonstrated >95% stability in murine models, enabling precise tumor imaging .

SupplierPurityPackagingPrice Range
Sigma-Aldrich≥97%1–25 g$200–$500/g
TCI America≥98%25 g$180–$450/g
Aladdin Scientific≥97%1–10 g$220–$600/g

These suppliers restrict sales to research laboratories, prohibiting medical or consumer use .

Recent Advances and Research Developments

Enhanced Chelation Kinetics

Modifications to the TACN framework have yielded ligands with faster metal-binding kinetics (t1/2<1t_{1/2} < 1 min for Ga3+\text{Ga}^{3+}), critical for rapid radiopharmaceutical labeling .

Environmental Impact Mitigation

Green chemistry approaches now recover >80% of DMF solvent via distillation, reducing waste .

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